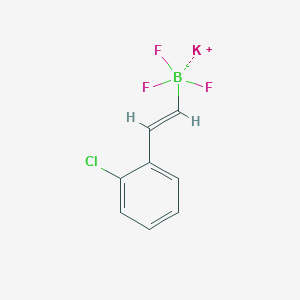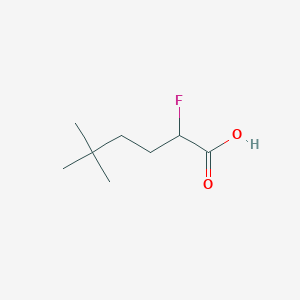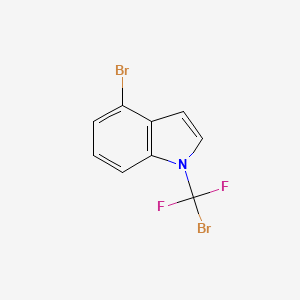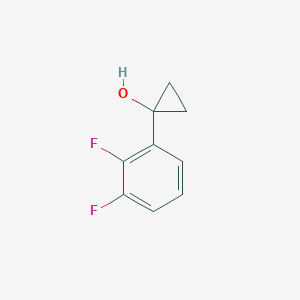
(1-(Pyridin-3-yl)-1H-pyrazol-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(Pyridin-3-yl)-1H-pyrazol-4-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a pyridine ring and a pyrazole ring, both of which are attached to a boronic acid group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
The synthesis of (1-(Pyridin-3-yl)-1H-pyrazol-4-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation: This method involves the halogen-metal exchange of the corresponding pyridinyl halides followed by borylation using trialkylborates.
Directed Ortho-Metallation (DoM) and Borylation: This approach involves the metal-hydrogen exchange of the corresponding substituted pyridine under directed ortho-metallation followed by borylation using trialkylborates.
Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiboron or dialkoxyhydroborane using palladium catalysts.
Iridium or Rhodium-Catalyzed Borylation: This method involves the C-H or C-F bond activation followed by borylation using iridium or rhodium catalysts.
[4+2] Cycloadditions: This method involves the cycloaddition reactions to form the desired boronic acid.
Análisis De Reacciones Químicas
(1-(Pyridin-3-yl)-1H-pyrazol-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using radical approaches.
Oxidation: The boronic acid group can be oxidized to form alcohols or other oxygen-containing functional groups.
Amination: The boronic acid can react with amines to form amides or other nitrogen-containing compounds.
Common reagents used in these reactions include palladium catalysts, trialkylborates, and various oxidizing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(1-(Pyridin-3-yl)-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (1-(Pyridin-3-yl)-1H-pyrazol-4-yl)boronic acid primarily involves its ability to form stable complexes with various metal catalysts. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with palladium, facilitating the formation of carbon-carbon bonds . The compound’s ability to undergo various chemical transformations makes it a versatile reagent in organic synthesis.
Comparación Con Compuestos Similares
(1-(Pyridin-3-yl)-1H-pyrazol-4-yl)boronic acid can be compared with other boronic acids and esters, such as:
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the additional functional groups present in this compound.
Pinacol Boronic Esters: These esters are more stable but less reactive compared to this compound.
Pyridine-3-Boronic Acid: Similar in structure but lacks the pyrazole ring, making it less versatile in certain reactions.
The unique combination of the pyridine and pyrazole rings in this compound provides enhanced reactivity and versatility in various chemical reactions.
Propiedades
Fórmula molecular |
C8H8BN3O2 |
|---|---|
Peso molecular |
188.98 g/mol |
Nombre IUPAC |
(1-pyridin-3-ylpyrazol-4-yl)boronic acid |
InChI |
InChI=1S/C8H8BN3O2/c13-9(14)7-4-11-12(6-7)8-2-1-3-10-5-8/h1-6,13-14H |
Clave InChI |
RGGGBFSYRLGFAF-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN(N=C1)C2=CN=CC=C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B13459719.png)
amine hydrochloride](/img/structure/B13459728.png)

![Tert-butyl 6-(aminomethyl)-6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13459740.png)

![{2-Azaspiro[3.3]heptan-1-yl}methanol](/img/structure/B13459751.png)


![2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid](/img/structure/B13459764.png)



